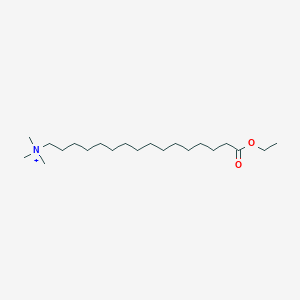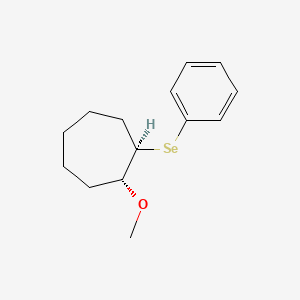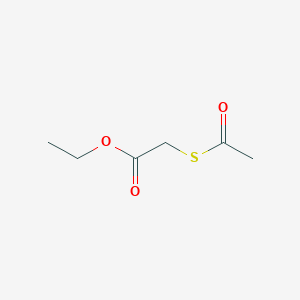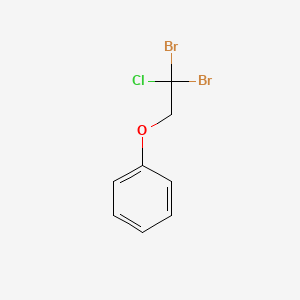![molecular formula C48H80N2O3 B14448084 N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide CAS No. 76750-15-7](/img/no-structure.png)
N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxydi(4,1-phenylene) group linked to dioctadecanamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide typically involves the reaction of oxydi(4,1-phenylene) with octadecanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying amide interactions in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may have applications in drug development, particularly in designing molecules with specific biological activities.
Industry: N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries.
Mecanismo De Acción
The mechanism by which N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide exerts its effects involves its interaction with specific molecular targets. The oxydi(4,1-phenylene) group can interact with various functional groups in target molecules, leading to changes in their chemical or biological properties. The dioctadecanamide moieties may enhance the compound’s solubility and stability, facilitating its use in different applications.
Comparación Con Compuestos Similares
Similar Compounds:
- N,N’-[Oxydi(4,1-phenylene)]diacetamide
- N,N’-[Oxydi(4,1-phenylene)]bisacetamide
- N,N’-[Oxydi(4,1-phenylene)]dinicotinamide
Comparison: N,N’-[Oxydi(4,1-phenylene)]dioctadecanamide is unique due to its long-chain dioctadecanamide moieties, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring enhanced solubility and stability.
Propiedades
| 76750-15-7 | |
Fórmula molecular |
C48H80N2O3 |
Peso molecular |
733.2 g/mol |
Nombre IUPAC |
N-[4-[4-(octadecanoylamino)phenoxy]phenyl]octadecanamide |
InChI |
InChI=1S/C48H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(51)49-43-35-39-45(40-36-43)53-46-41-37-44(38-42-46)50-48(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34H2,1-2H3,(H,49,51)(H,50,52) |
Clave InChI |
QYHLNUAGGIDTDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

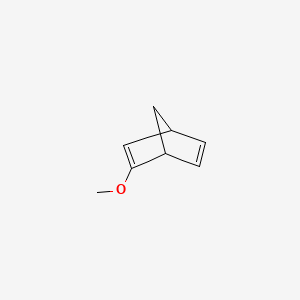
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
